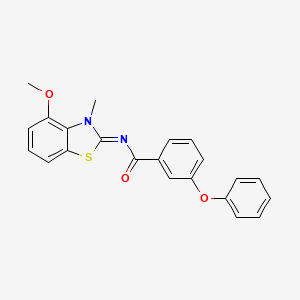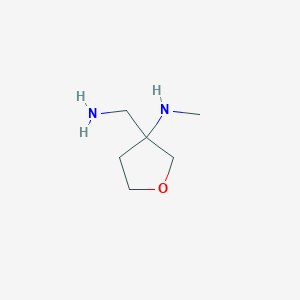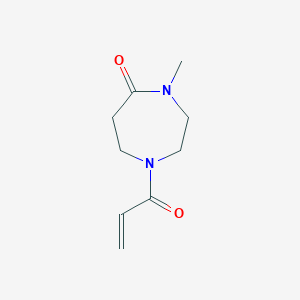![molecular formula C15H15N3O3S B2833317 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea CAS No. 24288-66-2](/img/structure/B2833317.png)
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-), a phenyl group (C6H5-), and a 4-nitrophenyl group (-C6H4-NO2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiourea, phenyl, and 4-nitrophenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
Thioureas are known to participate in a variety of chemical reactions, including addition, substitution, and redox reactions. The presence of the phenyl and 4-nitrophenyl groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiourea and nitro groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, similar in structure to the compound , is used for carboxyl-group protection in peptide synthesis. This group offers advantages in selectivity and conditions for removal, enhancing peptide synthesis efficiency (Amaral, 1969).
Neuroprotection
Compounds structurally related to "1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea" have been studied for their neuroprotective effects. For example, the Na+/Ca2+ exchange inhibitor KB-R7943 has shown potential in protecting neurons against hypoxic/hypoglycemic injury in rat hippocampal slices, suggesting a role in neuroprotection and the treatment of neuronal injuries (Schröder et al., 1999).
DNA Interaction and Biological Activities
Nitrosubstituted acylthioureas, including compounds with structural similarities to "this compound," have been synthesized and shown to interact with DNA. These interactions have implications for their potential anti-cancer properties, in addition to antioxidant, cytotoxic, antibacterial, and antifungal activities, which are crucial in medicinal chemistry and drug design (Tahir et al., 2015).
Synthesis of Ureas and Hydroxamic Acids
The compound "this compound" may find applications in the synthesis of ureas and hydroxamic acids, as demonstrated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method offers a racemization-free and environmentally friendly approach, with potential applications in pharmaceutical chemistry (Thalluri et al., 2014).
Antimicrobial Properties
Structurally related acylthiourea derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. The antimicrobial activity level is influenced by the substituents on the phenyl group attached to the thiourea nitrogen, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(11-6-8-13(9-7-11)18(20)21)10-16-15(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXXJDWYDIVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2lambda6-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2833239.png)

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)
![N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2833249.png)
![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)

